BAY-386 is a compound that has garnered attention for its potential therapeutic applications, particularly in the field of oncology. It is classified as a small molecule inhibitor that targets specific pathways involved in cancer progression. The compound is designed to interfere with the activity of certain proteins that are crucial for tumor growth and survival, making it a candidate for further research and development in cancer treatment.
BAY-386 belongs to a class of compounds known as inhibitors. These are typically characterized by their ability to bind to specific enzymes or receptors, thereby blocking their activity. In the case of BAY-386, it specifically inhibits certain protein interactions that are vital for cancer cell proliferation. The compound has been synthesized and studied primarily by Bayer AG, a global pharmaceutical and life sciences company, which has invested in its development for potential therapeutic use.
The synthesis of BAY-386 involves several steps that utilize advanced organic chemistry techniques. While specific synthetic routes may vary, they generally include:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used throughout the process to confirm the structure and purity of BAY-386 at various stages of synthesis.
BAY-386's molecular structure features a complex arrangement that allows it to interact specifically with its target proteins. The precise three-dimensional configuration is critical for its function as an inhibitor.
The molecular formula and weight, along with structural diagrams, can be derived from experimental data obtained during synthesis and characterization phases. Detailed structural analysis often reveals the presence of functional groups that contribute to its biological activity.
BAY-386 undergoes various chemical reactions during its synthesis and when interacting with biological targets. Key reactions include:
The kinetics and thermodynamics of these reactions are studied to optimize the synthesis process and understand the compound's stability under physiological conditions.
BAY-386 operates through a well-defined mechanism of action that involves:
Research studies have shown that BAY-386 can significantly reduce cell viability in various cancer cell lines, demonstrating its potential effectiveness as an anti-cancer agent.
BAY-386 exhibits several important physical properties:
The chemical properties include:
Relevant data from studies indicate optimal conditions for storage and handling to maintain compound integrity.
BAY-386 holds promise for several scientific applications:
Ongoing clinical trials and preclinical studies aim to further elucidate its efficacy and safety profile, paving the way for future therapeutic use.
BAY-386 is a synthetic small molecule with the systematic IUPAC name ((3S,5S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-5-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)(1,1-dioxidothiomorpholino)methanone. Its molecular formula is C₂₂H₂₅F₃N₄O₅S, yielding a molecular weight of 514.52 g/mol [1] [2]. The compound features a stereochemically defined piperidine core with two chiral centers (3S,5S configuration), linked to a 3-cyclopropyl-1,2,4-oxadiazole moiety and a 4-(trifluoromethoxy)phenyl group. The thiomorpholine-1,1-dioxide carboxamide component enhances solubility and target engagement. Its structural complexity is evidenced by the SMILES notation: O=C(N1C[C@@H](C2=NC(C3CC3)=NO2)C[C@@H](C4=CC=C(OC(F)(F)F)C=C4)C1)N5CCS(CC5)(=O)=O
[2].
Table 1: Physicochemical Properties of BAY-386
Property | Value |
---|---|
CAS Registry Number | 1256941-06-6 |
Molecular Weight | 514.52 g/mol |
Exact Mass | 514.1498 Da |
Elemental Composition | C 51.36%; H 4.90%; F 11.08%; N 10.89%; O 15.55%; S 6.23% |
XLogP3 | Estimated 3.2 (Moderate lipophilicity) |
BAY-386 emerged from Bayer AG's drug discovery pipeline as part of targeted efforts to develop protease-activated receptor-1 (PAR-1) antagonists. Its identification leveraged structure-activity relationship (SAR) studies focused on modulating thrombin-mediated platelet activation and inflammatory pathways [1] [5]. In 2017, BAY-386 was included in the Structural Genomics Consortium's (SGC) Open Science Chemical Probes Initiative, where Bayer donated the compound alongside probes from six other pharmaceutical companies (AbbVie, Boehringer Ingelheim, Janssen, MSD, Pfizer, Takeda) [5]. This pre-competitive collaboration aimed to address the critical gap in well-characterized chemical tools for academic research. The compound underwent rigorous industry-standard validation including biochemical potency assays, selectivity screening, and cellular target engagement studies prior to donation, representing an estimated €2 million investment per probe compound [5].
BAY-386 is classified as a selective protease-activated receptor-1 (PAR-1) antagonist with additional anti-inflammatory properties [1] [2]. It belongs to the broader category of G-protein coupled receptor (GPCR) inhibitors, specifically targeting thrombin-mediated PAR-1 activation. Unlike direct thrombin inhibitors, BAY-386 acts downstream by blocking the receptor's signaling cascade. Its secondary pharmacological action involves suppression of pro-inflammatory chemokines, including monocyte chemoattractant protein-1 (MCP-1/CCL2) and C-X-C motif chemokine ligand 1 (CXCL1) in human umbilical vein endothelial cells (HUVECs) [1]. This dual mechanistic profile positions BAY-386 uniquely among PAR-1 antagonists, as most compounds in this class lack documented anti-inflammatory effects beyond platelet inhibition.
Table 2: Pharmacological Classification of BAY-386
Classification Level | Category | Specificity |
---|---|---|
Primary Target | GPCR Antagonists | PAR-1 (Protease Activated Receptor-1) |
Mechanism of Action | Signal Transduction Inhibitor | Thrombin Receptor Antagonist |
Biological Effect | Anti-inflammatory | MCP-1/CXCL1 Suppression |
Research Application | Chemical Probe | Target Validation & Pathway Analysis |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7